BX 513 盐酸盐

描述

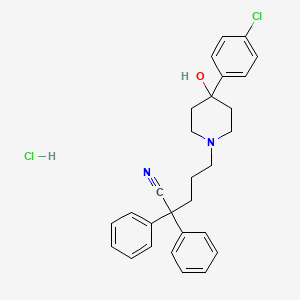

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride: is a novel compound known for its selective antagonistic activity on the CCR1 receptor. It has shown significant potential in scientific research, particularly in the study of viral infections and chemokine receptor interactions. The compound is also recognized for its high selectivity and potency, making it a valuable tool in various research applications.

科学研究应用

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study chemokine receptor interactions and to develop new receptor antagonists.

Biology: Employed in the study of cellular signaling pathways and receptor-ligand interactions.

Medicine: Investigated for its potential therapeutic applications in treating diseases involving chemokine receptors, such as inflammatory diseases and viral infections.

Industry: Utilized in the development of new drugs and therapeutic agents targeting chemokine receptors.

作用机制

Target of Action

BX 513 hydrochloride is a potent and selective antagonist of the CCR1 receptor . The CCR1 receptor is a chemokine receptor that plays a crucial role in the immune response by mediating the migration and activation of leukocytes .

Mode of Action

BX 513 hydrochloride interacts with the CCR1 receptor, inhibiting its function . It displays inverse agonist activity for US28, a HCMV-encoded receptor . The Ki values are 0.04 nM for CCR1 and >10 nM for CCR5, CXCR2, and CXCR4 .

Biochemical Pathways

The compound’s interaction with the CCR1 receptor affects the chemokine signaling pathway, which is involved in the immune response . By inhibiting the CCR1 receptor, BX 513 hydrochloride can modulate the migration and activation of leukocytes .

Pharmacokinetics

It is soluble in dmso to 100 mm and in ethanol to 50 mm , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

BX 513 hydrochloride is able to produce concentration-dependent inhibition of MIP-1α and Ca2+ mobilization . This suggests that it can modulate the immune response by affecting the function of leukocytes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride involves multiple steps, starting with the preparation of the core structure. The key steps include:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of Substituents: Various substituents, such as the chlorophenyl and diphenyl groups, are introduced through nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Purification: The compound is purified using techniques like recrystallization and chromatography to ensure high purity suitable for research applications.

化学反应分析

Types of Reactions: 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products:

相似化合物的比较

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride is unique in its high selectivity and potency for the CCR1 receptor. Similar compounds include:

BX 471: Another CCR1 antagonist with different selectivity and potency profiles.

VUF 2274: A compound with similar activity but different chemical structure and properties.

RS 504393: A CCR2 antagonist with distinct selectivity and applications.

生物活性

5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride, commonly referred to as the Berlex Compound, is a complex organic molecule with significant pharmaceutical relevance. This compound exhibits a unique structure that contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the Berlex Compound is , with a molecular weight of approximately 445.0 g/mol. The compound features a piperidine ring substituted with a 4-chlorophenyl group and a hydroxyl group, along with two diphenyl groups attached to a pentanenitrile chain. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H30ClN2O |

| Molecular Weight | 445.0 g/mol |

| CAS Number | 193542-65-3 |

Analgesic Activity

Research has indicated that derivatives of the Berlex Compound exhibit significant analgesic properties. In a study involving male Wistar rats, compounds similar to the Berlex Compound were administered intramuscularly at a dose of 50 mg/kg, demonstrating notable analgesic effects when tested using thermal stimuli (tail flick test) . These findings suggest potential applications in pain management therapies.

Hypotensive Effects

In addition to analgesic properties, certain derivatives have shown hypotensive effects. The same study noted that specific compounds led to a reduction in blood pressure in normotensive rats, indicating their potential utility in managing hypertension .

Receptor Interactions

The Berlex Compound interacts with various receptor systems, including dopamine (D2) and serotonin (5-HT1A) receptors. These interactions are critical for understanding its pharmacodynamics and therapeutic applications. Compounds exhibiting agonist or inverse agonist properties at these receptors could be explored for treating psychiatric disorders .

The precise mechanisms by which the Berlex Compound exerts its biological effects are still under investigation. However, studies suggest that it may influence neurotransmitter systems and modulate receptor activity through competitive inhibition or allosteric modulation.

Study on Analgesic and Hypotensive Effects

A pivotal study published in the Chemical and Pharmaceutical Bulletin highlighted the synthesis and evaluation of various derivatives of the Berlex Compound. The results indicated significant analgesic activity comparable to established analgesics like pethidine, along with observable hypotensive effects . This dual action underscores the compound's potential as a multi-target therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes structural analogs of the Berlex Compound and their unique features:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 5-[4-(3-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile | Similar piperidine structure but different chlorophenyl substitution | Altered biological activity due to structural differences |

| 5-[4-(Phenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile | Lacks chlorine substitution | Potentially different pharmacological effects |

| 5-[4-(Fluorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile | Fluorine instead of chlorine | Differences in lipophilicity and receptor interactions |

This comparative analysis illustrates how slight modifications in chemical structure can lead to significant variations in biological activity.

属性

IUPAC Name |

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWNUGWOGONQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719335 | |

| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193542-65-3 | |

| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。